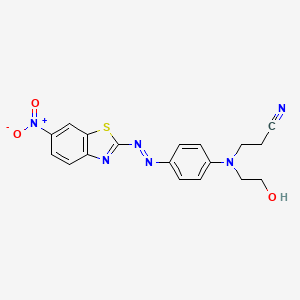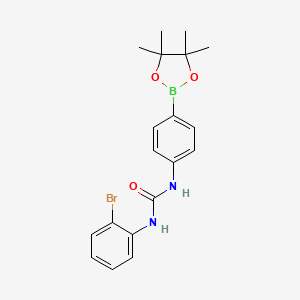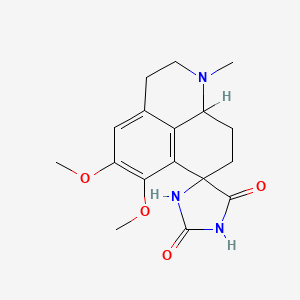![molecular formula C14H22Cl2N2O2 B13743389 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride CAS No. 20224-17-3](/img/structure/B13743389.png)
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride is a chemical compound with the molecular formula C14H22Cl2N2O2 and a molecular weight of 321.243 g/mol. It is known for its unique structure, which includes a chloro-substituted aromatic ring and a diethylazanium group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with 2-(diethylamino)ethanol in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The diethylazanium group can interact with various enzymes and receptors, modulating their activity. The chloro-substituted aromatic ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride can be compared with other similar compounds, such as:
- 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-trimethylazanium;chloride
- 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-methylazanium;chloride
These compounds share similar structural features but differ in the nature of the azanium group.
Propriétés
Numéro CAS |
20224-17-3 |
|---|---|
Formule moléculaire |
C14H22Cl2N2O2 |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H21ClN2O2.ClH/c1-4-17(5-2)9-10-19-14(18)16-13-8-6-7-12(15)11(13)3;/h6-8H,4-5,9-10H2,1-3H3,(H,16,18);1H |
Clé InChI |
OCQOORUHFZXKCQ-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)NC1=C(C(=CC=C1)Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
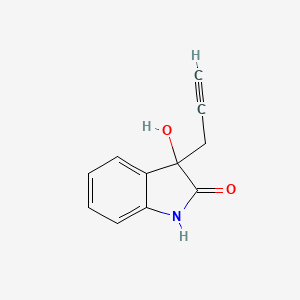
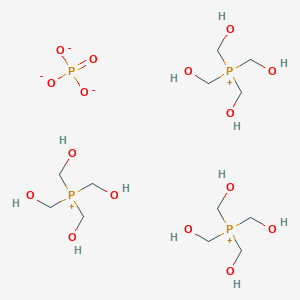

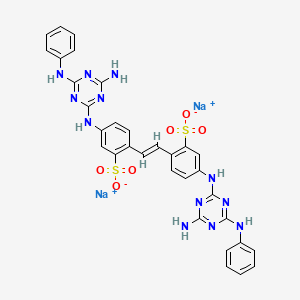
![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)


